molecular formula C11H15N3O2 B6649660 2-[(1-Ethylpyrazol-4-yl)oxymethyl]-4,5-dimethyl-1,3-oxazole

2-[(1-Ethylpyrazol-4-yl)oxymethyl]-4,5-dimethyl-1,3-oxazole

Cat. No.: B6649660
M. Wt: 221.26 g/mol
InChI Key: WOJSCTQTTGDEKO-UHFFFAOYSA-N
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Description

2-[(1-Ethylpyrazol-4-yl)oxymethyl]-4,5-dimethyl-1,3-oxazole is an organic compound that features a unique structure combining a pyrazole ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethylpyrazol-4-yl)oxymethyl]-4,5-dimethyl-1,3-oxazole typically involves the reaction of 1-ethylpyrazole with an appropriate oxazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. For instance, the reaction might be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to ensure consistency and efficiency, as well as implementing purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Ethylpyrazol-4-yl)oxymethyl]-4,5-dimethyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or oxazole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-[(1-Ethylpyrazol-4-yl)oxymethyl]-4,5-dimethyl-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(1-Ethylpyrazol-4-yl)oxymethyl]-4,5-dimethyl-1,3-oxazole involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpyrazole: A simpler compound with a pyrazole ring, used as a precursor in the synthesis of more complex molecules.

    4,5-Dimethyl-1,3-oxazole: Another related compound, featuring the oxazole ring, used in various chemical syntheses.

Uniqueness

2-[(1-Ethylpyrazol-4-yl)oxymethyl]-4,5-dimethyl-1,3-oxazole is unique due to its combined pyrazole and oxazole structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(1-ethylpyrazol-4-yl)oxymethyl]-4,5-dimethyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-4-14-6-10(5-12-14)15-7-11-13-8(2)9(3)16-11/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJSCTQTTGDEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)OCC2=NC(=C(O2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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